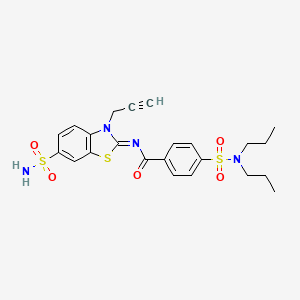
4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C23H26N4O5S3 and its molecular weight is 534.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor for various human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related sulfamoyl-benzamide derivatives.
Synthesis
The synthesis of sulfamoyl-benzamide derivatives, including the target compound, typically involves the reaction of appropriate sulfonamides with benzoyl chlorides or similar electrophiles. The synthetic route often employs aqueous conditions to enhance solubility and reactivity.
Inhibition of h-NTPDases
Recent studies have shown that sulfamoyl-benzamide derivatives exhibit significant inhibitory activity against h-NTPDases, which are crucial in regulating nucleotide levels in biological systems. For instance:
| Compound | h-NTPDase Inhibition (IC50 μM) |
|---|---|
| 3i | 2.88 ± 0.13 |
| 3f | 0.27 ± 0.08 |
| 4d | 0.72 ± 0.11 |
The compound 3i was identified as the most potent inhibitor against h-NTPDase1, while compound 3f showed remarkable selectivity towards h-NTPDase2 .
Anti-Cancer Properties
In addition to their role as enzyme inhibitors, some sulfamoyl-benzamide derivatives have demonstrated anti-cancer properties. For example, specific derivatives have been tested against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that certain compounds led to cell cycle arrest by preventing tubulin polymerization .
Structure-Activity Relationship (SAR)
Understanding the SAR of these compounds is essential for optimizing their biological activity. The following observations were made:
- Group A : Sulfamoylbenzoic acids showed moderate activity against h-NTPDases.
- Group B : Sulfamoyl-benzamides exhibited enhanced inhibitory effects, particularly when substituents favored hydrophobic interactions with the enzyme active sites.
- Group C : Bis-sulfonamide-carboxamide derivatives displayed varied activity based on structural modifications.
The presence of specific functional groups, such as halogens or alkyl chains, significantly influenced the binding affinity and selectivity towards different h-NTPDase isoforms .
Case Studies
- Inhibition Mechanism : Molecular docking studies revealed that the most potent inhibitors interacted favorably with key amino acids in the active sites of h-NTPDases, suggesting a competitive inhibition mechanism.
- Cell Line Testing : A study involving five human cancer cell lines demonstrated that certain sulfamoyl-benzamide derivatives induced apoptosis and inhibited proliferation more effectively than traditional chemotherapeutics.
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3,7-12,16H,4-5,13-15H2,1-2H3,(H2,24,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHRHKARGBFJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














